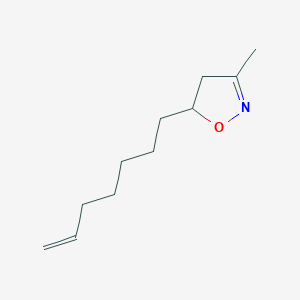
N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyrazolidinone ring attached to a phenyl group, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide typically involves the condensation of 2-aminophenylacetic acid with pyrazolidinone derivatives. One common method is the Claisen–Schmidt-type condensation reaction, which can be carried out under basic or neutral conditions to achieve good yields . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction could produce hydroxylated pyrazolidinone compounds.
Applications De Recherche Scientifique
N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)acetamide: This compound has a thiazolidinone ring instead of a pyrazolidinone ring.
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: Features a pyrrolidinone ring and is known for its antimicrobial activity.
Uniqueness
N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolidinone ring is less common compared to other heterocyclic systems, making it a valuable scaffold for developing new compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
88032-38-6 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-[2-(3-oxopyrazolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)12-9-4-2-3-5-10(9)14-7-6-11(16)13-14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,16) |
Clé InChI |
KXYMUZKXKQCRHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1N2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)


![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)

